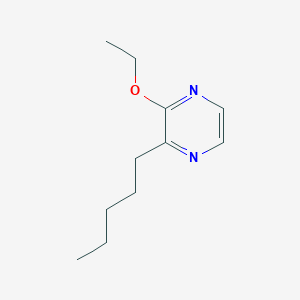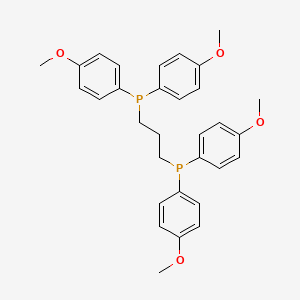![molecular formula C7H8 B14313691 6-Methylidenebicyclo[3.1.0]hex-2-ene CAS No. 114627-44-0](/img/structure/B14313691.png)
6-Methylidenebicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylidenebicyclo[3.1.0]hex-2-ene is an organic compound with the molecular formula C7H8. It is characterized by a bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a methylene group attached to the six-membered ring.
Preparation Methods
The synthesis of 6-Methylidenebicyclo[3.1.0]hex-2-ene can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of cyclopropylcarbinyl chloride with a strong base, such as sodium amide, in liquid ammonia. This reaction leads to the formation of the bicyclic structure with the methylene group attached .
Chemical Reactions Analysis
6-Methylidenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
6-Methylidenebicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic and polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is used in the development of new materials, including polymers and resins, due to its reactive methylene group
Mechanism of Action
The mechanism of action of 6-Methylidenebicyclo[3.1.0]hex-2-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained bicyclic structure and the presence of the methylene group. These features make it highly reactive in chemical reactions, allowing it to participate in a wide range of transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
6-Methylidenebicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
α-Thujene: This compound has a bicyclo[3.1.0]hex-2-ene skeleton with methyl and isopropyl groups attached.
Sesquithujene: A sesquiterpene with a similar bicyclic structure, used in the synthesis of natural products and as a flavoring agent.
The uniqueness of 6-Methylidenebicyclo[31
Properties
CAS No. |
114627-44-0 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
6-methylidenebicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C7H8/c1-5-6-3-2-4-7(5)6/h2-3,6-7H,1,4H2 |
InChI Key |
DPJQAOVDKNHBFY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C1C=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


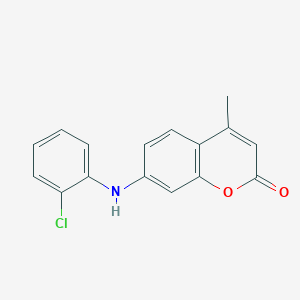
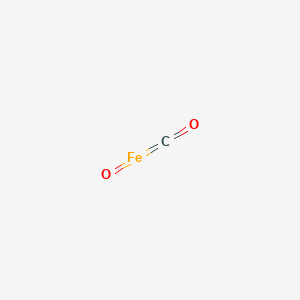
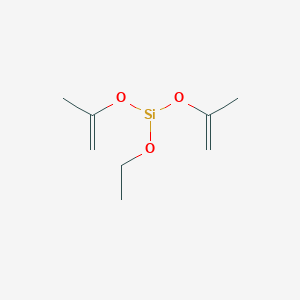
![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
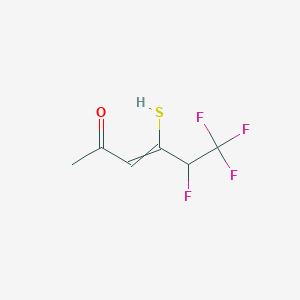
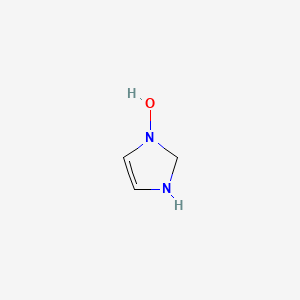
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)

![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
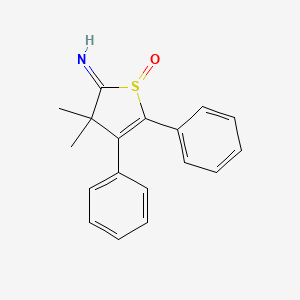
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
